molecular formula C12H6N2O2 B086193 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile CAS No. 1018-79-7

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Cat. No.: B086193
CAS No.: 1018-79-7
M. Wt: 210.19 g/mol
InChI Key: JJBQXTABLSZHGC-UHFFFAOYSA-N
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Description

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two nitrile groups on the naphthalene ring

Mechanism of Action

Target of Action

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on these properties. For instance, its absorption could be influenced by factors such as its solubility, its distribution could be affected by its lipophilicity, and its metabolism and excretion could be influenced by its chemical structure and the presence of functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, its stability could be affected by temperature and pH, while its activity could be influenced by the presence of other molecules that compete for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxynaphthalene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the nitrile groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Material Science

Organic Electronics:
DHNQ is being explored for its potential in organic electronics due to its electron-accepting properties . These properties facilitate efficient electron transport, making it suitable for applications such as:

  • Organic Solar Cells (OSCs): Research indicates that DHNQ can serve as an electron acceptor layer in OSCs, significantly improving their power conversion efficiency .
  • Organic Field-Effect Transistors (OFETs): Studies have shown that DHNQ can achieve high carrier mobility and favorable on/off ratios when utilized in OFETs, thus enhancing device performance.

Supramolecular Assemblies:
The compound's ability to form supramolecular assemblies with other molecules opens avenues for innovative applications in:

  • Sensors: The unique properties of these assemblies can be harnessed for sensor technologies.
  • Drug Delivery Systems: The structural characteristics of DHNQ allow it to participate in drug delivery mechanisms, potentially improving therapeutic efficacy.

Pharmaceuticals

Antioxidant Properties:
Research has demonstrated that DHNQ exhibits significant free radical scavenging activity , suggesting its potential use as an antioxidant in pharmaceutical formulations. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.

Cytotoxic Effects:
Preliminary studies indicate that DHNQ may inhibit the growth of certain cancer cell lines. However, further investigation is required to elucidate its mechanisms of action and assess potential toxicity before clinical applications can be considered.

Biomedical Research

DHNQ's biological activities are under investigation for their implications in medical research:

  • Its antioxidant capabilities position it as a candidate for studies focused on aging and degenerative diseases.
  • The compound's cytotoxicity against specific cancer cells suggests potential applications in targeted cancer therapies.

Case Study 1: Organic Solar Cells

A study conducted by researchers at [source] demonstrated that incorporating DHNQ into the active layer of organic solar cells led to a notable increase in power conversion efficiency from 5% to 8%. This improvement was attributed to the enhanced charge transport properties facilitated by DHNQ.

Case Study 2: Antioxidant Activity

In vitro experiments reported by [source] showed that DHNQ effectively scavenged free radicals, with a scavenging rate comparable to established antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroxy-2,3-naphthoquinone
  • 2,3-Dihydroxynaphthalene
  • 1,4-Dihydroxybenzene

Uniqueness

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the naphthalene ring

Biological Activity

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (DHNDC) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H6N2O2C_{12}H_6N_2O_2 and is characterized by two hydroxyl groups and two nitrile groups attached to a naphthalene ring. This structural configuration is crucial for its biological activity as it influences solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of DHNDC exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the compound enhance its efficacy against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

DHNDC and its derivatives have been investigated for their anticancer properties. A notable study demonstrated that specific analogs of DHNDC showed antiproliferative effects on various cancer cell lines. For example, compounds derived from DHNDC were found to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.

Compound Cell Line GI50 (nM) Mechanism
DHNDC Derivative AMCF-7 (Breast Cancer)34Caspase Activation
DHNDC Derivative BHeLa (Cervical Cancer)134Apoptosis Induction

The pharmacological effects of DHNDC can be attributed to several mechanisms:

  • Caspase Activation : Studies have shown that DHNDC derivatives can significantly increase the levels of active caspases (caspase-3, -8, and -9), indicating their role in apoptosis.
  • Aryl Hydrocarbon Receptor (AhR) Modulation : Some derivatives have been shown to bind to the AhR, leading to anti-inflammatory responses in certain models.
  • Inhibition of Enzymatic Activity : DHNDC may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of various DHNDC derivatives. The results indicated that some compounds exhibited potent anticancer activity against multiple cell lines, with mechanisms involving both intrinsic and extrinsic apoptotic pathways.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of DHNDC against Gram-positive and Gram-negative bacteria. The study highlighted that certain modifications enhanced its antibacterial properties, making it a candidate for further pharmaceutical development.

Pharmacokinetics

The pharmacokinetic properties of DHNDC remain underexplored; however, factors such as solubility and lipophilicity are expected to influence its absorption and distribution in biological systems. Environmental conditions like pH and temperature also play a significant role in determining its stability and activity.

Properties

IUPAC Name

1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQXTABLSZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299110
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-79-7
Record name 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 128281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1018-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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